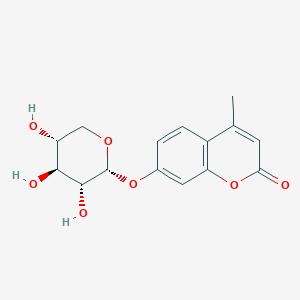
4-Methylumbelliferyl alpha-d-xylopyranoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methylumbelliferyl alpha-d-xylopyranoside is a fluorogenic substrate used primarily in biochemical assays. It is a derivative of 4-methylumbelliferone, a compound known for its fluorescent properties. This compound is particularly useful in the study of enzyme activities, especially those involving glycosidases, due to its ability to release a fluorescent product upon enzymatic cleavage .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylumbelliferyl alpha-d-xylopyranoside typically involves the glycosylation of 4-methylumbelliferone with a suitable xylopyranosyl donor. The reaction is often catalyzed by an acid or enzyme under controlled conditions to ensure the formation of the desired glycosidic bond .
Industrial Production Methods: While specific industrial production methods are not widely documented, the general approach involves large-scale glycosylation reactions followed by purification processes such as crystallization or chromatography to obtain the pure compound .
Análisis De Reacciones Químicas
Types of Reactions: 4-Methylumbelliferyl alpha-d-xylopyranoside primarily undergoes hydrolysis reactions catalyzed by glycosidases. These reactions result in the cleavage of the glycosidic bond, releasing 4-methylumbelliferone, which is fluorescent .
Common Reagents and Conditions:
Hydrolysis: Enzymatic hydrolysis using glycosidases such as beta-xylosidase.
Oxidation and Reduction: While not commonly reported, potential oxidation or reduction reactions would involve standard reagents like hydrogen peroxide or sodium borohydride under controlled conditions.
Major Products: The major product of enzymatic hydrolysis is 4-methylumbelliferone, which exhibits strong fluorescence at specific wavelengths (excitation at 360 nm and emission at 449 nm) .
Aplicaciones Científicas De Investigación
4-Methylumbelliferyl alpha-d-xylopyranoside has a wide range of applications in scientific research:
Chemistry: Used as a substrate in the study of glycosidase activities and enzyme kinetics.
Biology: Employed in assays to measure the activity of beta-xylosidase in various biological samples.
Medicine: Utilized in diagnostic assays to detect enzyme deficiencies or abnormalities.
Industry: Applied in the quality control of enzyme preparations and in the development of enzyme-based products
Mecanismo De Acción
The compound exerts its effects through enzymatic cleavage by glycosidases. The enzyme binds to the substrate and catalyzes the hydrolysis of the glycosidic bond, resulting in the release of 4-methylumbelliferone. This product is highly fluorescent, allowing for easy detection and quantification of enzyme activity .
Comparación Con Compuestos Similares
- 4-Methylumbelliferyl beta-d-xylopyranoside
- 4-Methylumbelliferyl alpha-d-mannopyranoside
- 4-Methylumbelliferyl alpha-d-glucopyranoside
Comparison: 4-Methylumbelliferyl alpha-d-xylopyranoside is unique in its specificity for beta-xylosidase, making it particularly useful for studying this enzyme. In contrast, other similar compounds like 4-Methylumbelliferyl alpha-d-glucopyranoside are used for different glycosidases such as alpha-glucosidase .
Propiedades
Fórmula molecular |
C15H16O7 |
|---|---|
Peso molecular |
308.28 g/mol |
Nombre IUPAC |
4-methyl-7-[(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxychromen-2-one |
InChI |
InChI=1S/C15H16O7/c1-7-4-12(17)22-11-5-8(2-3-9(7)11)21-15-14(19)13(18)10(16)6-20-15/h2-5,10,13-16,18-19H,6H2,1H3/t10-,13+,14-,15-/m1/s1 |
Clave InChI |
JWIYLOHVJDJZOQ-AQNFWKISSA-N |
SMILES isomérico |
CC1=CC(=O)OC2=C1C=CC(=C2)O[C@@H]3[C@@H]([C@H]([C@@H](CO3)O)O)O |
SMILES canónico |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(CO3)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3-[1-(2-Cyclopentylethyl)triazol-4-yl]anilino]benzamide](/img/structure/B13434406.png)
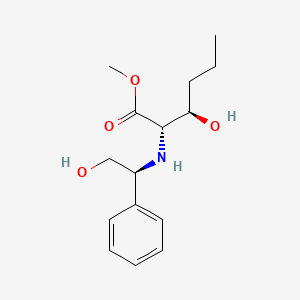
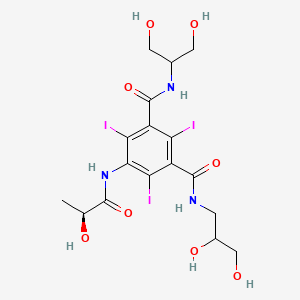
![(alphaS)-alpha-[[2-(4-Morpholinyl)acetyl]amino]benzenebutanoyl-L-leucyl-N-[(1S,3S)-4-chloro-3-hydroxy-3-methyl-1-(2-methylpropyl)-2-oxobutyl]-L-phenylalaninamide](/img/structure/B13434419.png)
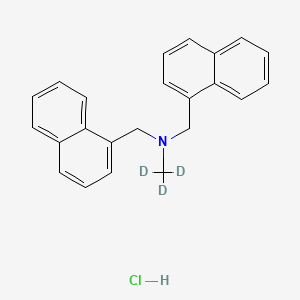
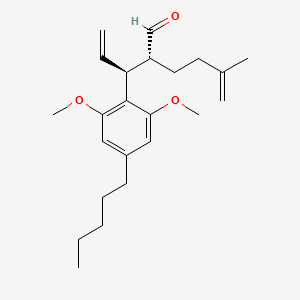


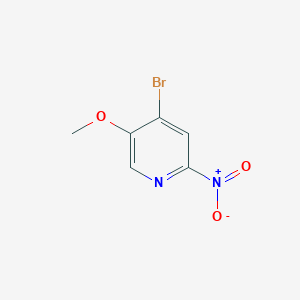
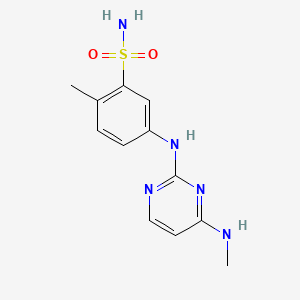
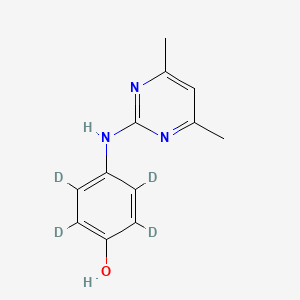
![Sodium;4-[3-(3-fluorophenyl)-5,5-dimethyl-4-oxofuran-2-yl]benzenesulfinate](/img/structure/B13434479.png)
![4-Amino-5-chloro-N-[1-(3-methoxypropyl)-4-piperidinyl]-7-benzofurancarboxamide](/img/structure/B13434483.png)
![methyl (2R,3S,4R,5R)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxy-2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]oxolane-2-carboxylate](/img/structure/B13434487.png)
